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Compound Name: Ald-CH2-PEG8-azide

Cat. No.: B8106241 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug

development, enabling the creation of advanced diagnostics, targeted therapeutics like

Antibody-Drug Conjugates (ADCs), and tools for basic research. Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC) is a premier copper-free click chemistry reaction that provides a robust

and efficient method for covalently linking molecules.[1][2][3] This reaction occurs between a

strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized

molecule. The reaction is driven by the high ring strain of the DBCO group, which allows the

cycloaddition to proceed rapidly at physiological temperatures and pH without the need for a

cytotoxic copper catalyst.[1][2]

The aldehyde-PEG-azide linker (Ald-CH2-PEG8-azide) is a heterobifunctional reagent. The

azide group is available for the SPAAC reaction with a DBCO-containing molecule, while the

aldehyde can be used for other conjugation strategies, such as reaction with hydrazides or

aminooxy groups. The PEG8 (polyethylene glycol) spacer enhances hydrophilicity, reduces

aggregation, and provides spatial separation between the conjugated molecules.
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Biocompatibility: The absence of a copper catalyst makes this reaction ideal for use in living

systems, including live-cell imaging and in vivo studies.

High Specificity (Bioorthogonality): Azide and DBCO groups are chemically inert within

biological systems, ensuring that the reaction only occurs between the intended partners

with minimal side reactions.

Efficiency and Speed: The reaction kinetics are fast, with high yields typically achieved within

a few hours at room temperature.

Stable Linkage: The resulting triazole linkage is highly stable, ensuring the integrity of the

final conjugate under physiological conditions.

Common Applications Include:

Antibody-Drug Conjugation (ADC): Linking potent cytotoxic drugs to monoclonal antibodies

for targeted cancer therapy.

Live-Cell Imaging: Labeling cellular components, such as surface glycans, for visualization

and tracking.

Surface Modification: Functionalizing nanoparticles, liposomes, or material surfaces for

targeted delivery or diagnostic purposes.

Protein-Oligonucleotide Conjugation: Creating reagents for sensitive bioassays like proximity

ligation assays.

Reaction Mechanism and Workflow
The core of the process is the [3+2] cycloaddition between the azide and the strained alkyne of

the DBCO ring to form a stable triazole.
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Caption: SPAAC reaction between an azide and a DBCO-molecule.

A typical experimental process involves preparing the reactants, running the conjugation

reaction, and purifying the final product.
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Start

1. Prepare Reactants
- Dissolve Ald-CH2-PEG8-azide

- Dissolve DBCO-molecule
- Prepare reaction buffer (e.g., PBS, pH 7.4)

2. Reaction Incubation
- Combine reactants in buffer

- Incubate at RT (2-12h) or 4°C (overnight)

3. Purification
- Remove unreacted reagents via SEC, Dialysis, or HPLC

4. Analysis & QC
- Confirm conjugation via SDS-PAGE, MS, or HPLC

- Quantify product

End

Click to download full resolution via product page

Caption: General experimental workflow for SPAAC conjugation.

Quantitative Data Summary
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The rate of the SPAAC reaction is described by the second-order rate constant (k₂), which is

influenced by the specific reagents, solvent, pH, and temperature. Higher k₂ values indicate a

faster reaction.

Table 1: Second-Order Rate Constants (k₂) for DBCO-Azide Reactions under Various

Conditions

DBCO
Reagent

Azide
Partner

Buffer/Solv
ent

Temperatur
e (°C)

pH

Approx.
Rate
Constant
(k₂ M⁻¹s⁻¹)

Sulfo-
DBCO-
amine

3-azido-L-
alanine

PBS 25 7.0 0.32 - 0.85

Sulfo-DBCO-

amine

3-azido-L-

alanine
HEPES 25 7.0 0.55 - 1.22

Sulfo-DBCO-

amine

1-azido-1-

deoxy-β-D-

glucopyranosi

de

DMEM 37 ~7.4 0.59 - 0.97

Sulfo-DBCO-

amine

1-azido-1-

deoxy-β-D-

glucopyranosi

de

RPMI 37 ~7.2 0.27 - 0.77

DBCO-

PEG5-

trastuzumab

Azide-

glucopyranosi

de

PBS 37 7.4 0.18 - 0.37

| Generic DBCO | Benzyl Azide | Methanol | 25 | N/A | ~0.1 |

Note: Rate constants can vary significantly based on the specific molecular context of the azide

and DBCO moieties. The presence of a PEG linker can enhance reaction rates by

approximately 31%.
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Experimental Protocol
This protocol provides a general method for conjugating Ald-CH2-PEG8-azide to a DBCO-

containing molecule (e.g., a DBCO-functionalized protein).

Materials and Equipment
Ald-CH2-PEG8-azide

DBCO-functionalized molecule (e.g., protein, peptide, oligo)

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Other non-amine, non-azide

containing buffers like HEPES or Borate can also be used.

Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Purification System: Size-Exclusion Chromatography (SEC) columns (e.g., spin desalting

columns), dialysis cassettes (with appropriate MWCO), or an HPLC system.

Analysis Equipment: SDS-PAGE system, mass spectrometer, UV-Vis spectrophotometer.

Procedure
1. Reagent Preparation

DBCO-Molecule Solution: Prepare the DBCO-functionalized molecule in the chosen reaction

buffer at a known concentration (e.g., 1-5 mg/mL for a protein).

Azide Stock Solution:Ald-CH2-PEG8-azide can be sensitive to moisture. Allow the reagent

to equilibrate to room temperature before opening. Prepare a concentrated stock solution

(e.g., 10-20 mM) in anhydrous DMSO or DMF.

2. Conjugation Reaction

Determine the molar quantities of each reactant. A molar excess of the azide reagent is

typically used to ensure efficient conjugation of the more valuable DBCO-molecule. A 1.5 to

4-fold molar excess of the azide is a good starting point.

In a microcentrifuge tube, add the calculated volume of the DBCO-molecule solution.
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Add the calculated volume of the Ald-CH2-PEG8-azide stock solution to the DBCO-

molecule solution. If using a large volume of organic solvent, ensure the final concentration

does not exceed 10-20% to avoid denaturation of proteins.

Mix gently by pipetting or brief vortexing.

Incubate the reaction. Typical incubation times are 2-12 hours at room temperature (20-

25°C) or overnight (12-18 hours) at 4°C. Reactions can be monitored by analyzing small

aliquots over time.

3. Purification of the Conjugate

It is critical to remove the unreacted excess azide reagent from the final conjugate. The

choice of method depends on the size of the conjugate and the scale of the reaction.

Size Exclusion / Desalting Columns: For rapid buffer exchange and removal of small

molecules from macromolecules (e.g., proteins >10 kDa). This is a fast and efficient

method for small-scale reactions. Follow the manufacturer's protocol for column

equilibration and sample loading.

Dialysis: Suitable for larger sample volumes. Place the reaction mixture in a dialysis

cassette with a molecular weight cut-off (MWCO) significantly smaller than the conjugate.

Dialyze against the reaction buffer for several hours to overnight with multiple buffer

changes to ensure complete removal of small molecules.

HPLC: Reverse-phase or ion-exchange HPLC can be used for high-purity preparations

and is also an analytical tool to confirm successful conjugation.

4. Analysis and Characterization

SDS-PAGE: For protein conjugates, a successful reaction will result in a band shift to a

higher molecular weight compared to the unconjugated protein.

UV-Vis Spectroscopy: The incorporation of the DBCO group can be monitored by its

characteristic absorbance around 309-310 nm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8106241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): Provides the most definitive confirmation of conjugation by

showing the mass of the final product.

Storage
Store the final purified conjugate in a suitable buffer (e.g., PBS with 0.02% sodium azide if

compatible with downstream applications) at 4°C for short-term storage or at -20°C or -80°C for

long-term storage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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